molecular formula C14H20FN3O B14917710 N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide

N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide

Cat. No.: B14917710
M. Wt: 265.33 g/mol
InChI Key: MPHRWOQFNFQXNK-UHFFFAOYSA-N
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Description

N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a propylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide typically involves the reaction of 2-fluorophenylpiperazine with propylformamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include dichloromethane or ethanol, and catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high purity and yield of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-(4-(2-fluorophenyl)p

Properties

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-[4-(2-fluorophenyl)piperazin-1-yl]-N-propylformamide

InChI

InChI=1S/C14H20FN3O/c1-2-7-18(12-19)17-10-8-16(9-11-17)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11H2,1H3

InChI Key

MPHRWOQFNFQXNK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C=O)N1CCN(CC1)C2=CC=CC=C2F

Origin of Product

United States

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